molecular formula C13H19Cl2FN2 B11778597 (1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride

(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11778597
M. Wt: 293.20 g/mol
InChI Key: IXKZHOOBFFBNKR-UHFFFAOYSA-N
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Description

(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals due to their diverse biological activities . This compound is characterized by the presence of a chlorofluorobenzyl group attached to a piperidine ring, which is further linked to a methanamine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

    Introduction of the Chlorofluorobenzyl Group: This step involves the substitution reaction where the chlorofluorobenzyl group is introduced to the piperidine ring. Common reagents used include chlorofluorobenzyl chloride and a base such as sodium hydride.

    Attachment of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the intermediate is treated with formaldehyde and a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can convert the chlorofluorobenzyl group to its corresponding benzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium azide or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Piperidinones and other oxidized derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride: has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorofluorobenzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially affecting neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both chlorine and fluorine atoms in the benzyl group imparts unique chemical properties, such as increased lipophilicity and reactivity.
  • The combination of these functional groups makes it a versatile intermediate in the synthesis of various biologically active compounds.

(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H19Cl2FN2

Molecular Weight

293.20 g/mol

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H18ClFN2.ClH/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17;/h1,4-5,10H,2-3,6-9,16H2;1H

InChI Key

IXKZHOOBFFBNKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CN.Cl

Origin of Product

United States

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